molecular formula C14H29GeNOS B12761237 1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- CAS No. 120626-86-0

1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)-

Cat. No.: B12761237
CAS No.: 120626-86-0
M. Wt: 332.1 g/mol
InChI Key: WPYKKMRNRALBMQ-UHFFFAOYSA-N
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Description

1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- is a heterocyclic compound that contains germanium, sulfur, and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- typically involves the reaction of germanium tetrachloride with a thioamide derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazagermolidine ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- is unique due to the presence of the germanium atom in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

120626-86-0

Molecular Formula

C14H29GeNOS

Molecular Weight

332.1 g/mol

IUPAC Name

1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]ethanone

InChI

InChI=1S/C14H29GeNOS/c1-12(2)6-8-15(9-7-13(3)4)16(14(5)17)10-11-18-15/h12-13H,6-11H2,1-5H3

InChI Key

WPYKKMRNRALBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[Ge]1(N(CCS1)C(=O)C)CCC(C)C

Origin of Product

United States

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